molecular formula C11H7IO B13487556 6-Iodonaphthalene-2-carbaldehyde

6-Iodonaphthalene-2-carbaldehyde

Cat. No.: B13487556
M. Wt: 282.08 g/mol
InChI Key: CJUHUWRJXHSBQY-UHFFFAOYSA-N
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Description

6-Iodonaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method includes the iodination of 2-naphthaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate in an organic solvent like acetic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination and formylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: 6-Iodonaphthalene-2-carboxylic acid.

    Reduction: 6-Iodonaphthalene-2-methanol.

Scientific Research Applications

6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 6-Iodonaphthalene-2-carbaldehyde largely depends on its reactivity towards various reagents. The iodine atom and the aldehyde group provide sites for electrophilic and nucleophilic attacks, respectively. These interactions facilitate the formation of new bonds and the synthesis of diverse chemical entities.

Comparison with Similar Compounds

    2-Iodonaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    6-Bromonaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-Naphthaldehyde:

Uniqueness: 6-Iodonaphthalene-2-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H7IO

Molecular Weight

282.08 g/mol

IUPAC Name

6-iodonaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H

InChI Key

CJUHUWRJXHSBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1C=O

Origin of Product

United States

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